4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid
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Overview
Description
4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid serves as a key starting material in the synthesis of various heterocyclic compounds. These include pyridazinones, thiazoles derivatives, and other heterocycles, which are synthesized under Michael addition conditions. Such compounds are researched for their antimicrobial activities (El-Hashash, Essawy, & Fawzy, 2014).
- The compound has also been utilized in the synthesis of a variety of 4-(3-halogenatedphenyl)- and 4-(3,5-dihalogenatedphenyl)-4-oxobutyric acids. These derivatives are created by nuclear halogenation of corresponding 4-aryl-4-oxobutyric acids in the presence of aluminum chloride (Jojima, Takeshiba, & Kinoto, 1979).
Biological and Medical Research
- Research on a closely related compound, 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, has demonstrated potential biological activities. This includes interaction with DNA, cytotoxicity, antitumor, and antioxidant activities, indicating its potential as an antitumor agent (Sirajuddin, Nooruddin, Ali, McKee, Khan, & Malook, 2015).
Analytical Chemistry
- The compound has been a focus in the field of analytical chemistry, particularly in the quantitation of chlorophenoxy acid herbicides. This involves high-performance liquid chromatography with coulometric detection, suggesting its importance in environmental monitoring and herbicide residue analysis (Wintersteiger, Goger, & Krautgartner, 1999).
Material Science
- In material science, the compound is used in electropolymerization studies. Electropolymerization of 4-(3-pyrrolyl)-4-oxobutyric acid, a related compound, produces electroactive polymers and copolymers. This highlights the compound's utility in the development of advanced materials (Too, Ashraf, Ge, Gilmore, Pyne, & Wallace, 1993).
Mechanism of Action
Target of Action
It is structurally similar to phenoxy herbicides , which are known to mimic the auxin growth hormone indoleacetic acid (IAA) . Therefore, it is plausible that this compound may also target auxin receptors in plants.
Mode of Action
Phenoxy herbicides, including those structurally similar to 4-(4-Chloro-2-methylphenyl)-4-oxobutyric acid, act by mimicking the auxin growth hormone IAA . When these herbicides are sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, often leading to the plant’s death . This mode of action is selective, affecting broad-leaf weeds while leaving monocotyledonous crops relatively unaffected .
Biochemical Pathways
These herbicides mimic IAA, disrupting normal plant growth and development . The downstream effects of this disruption can include uncontrolled cell division and growth, leading to the death of the plant .
Result of Action
Based on its structural similarity to phenoxy herbicides, it can be inferred that this compound may cause uncontrolled growth in plants, leading to their death .
Properties
IUPAC Name |
4-(4-chloro-2-methylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-7-6-8(12)2-3-9(7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDRHDOONJOREQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645491 |
Source
|
Record name | 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91193-36-1 |
Source
|
Record name | 4-(4-Chloro-2-methylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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